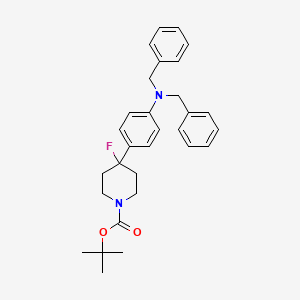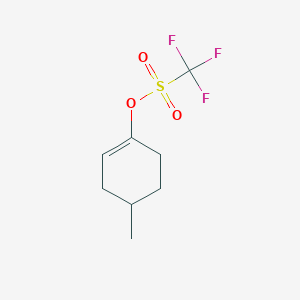
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine is a fluorinated derivative of azepine, a seven-membered nitrogen-containing heterocycle. Azepines and their derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine can be achieved through several methods. One common approach involves the cyclization of fluorinated precursors under specific conditions. For instance, the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines has been reported as an efficient method for preparing azepine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce fully saturated azepine derivatives .
Scientific Research Applications
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,7-Tetrahydro-1H-azepine: A non-fluorinated analog with similar structural features but different reactivity and biological activity.
2,3,6,7-Tetrahydro-1H-1,4-diazepine: A diazepine derivative with distinct pharmacological properties.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]azepine: A triazole-fused azepine with unique chemical and biological characteristics.
Uniqueness
4-Fluoro-2,3,6,7-tetrahydro-1H-azepine stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
4-fluoro-2,3,6,7-tetrahydro-1H-azepine |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-4-8-5-3-6/h2,8H,1,3-5H2 |
InChI Key |
DMGWYJPEGFMTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)









![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)



